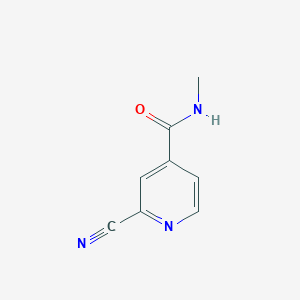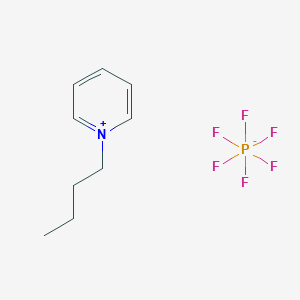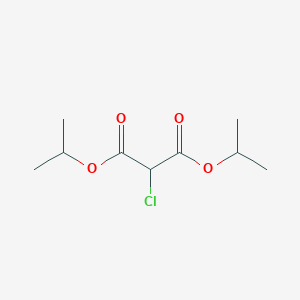
Diisopropyl chloromalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl chloromalonate is a chemical compound that is commonly used in organic synthesis. It is a clear, colorless liquid that is soluble in most organic solvents. The compound is used as a reagent in a variety of chemical reactions, including esterification, alkylation, and condensation reactions.
Mecanismo De Acción
Diisopropyl chloromalonate reacts with nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. The reaction is typically carried out in the presence of a base catalyst, such as triethylamine or pyridine. The resulting product can be further modified by a variety of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Diisopropyl chloromalonate is not used as a drug and has no known biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisopropyl chloromalonate is a versatile reagent that is widely used in organic synthesis. The compound is relatively easy to synthesize and can be purified by distillation or chromatography. However, diisopropyl chloromalonate is highly reactive and can be hazardous to handle. The compound should be handled with care and appropriate safety precautions should be taken.
Direcciones Futuras
There are several future directions for research on diisopropyl chloromalonate. One area of research is the development of new synthetic methods using diisopropyl chloromalonate as a reagent. Another area of research is the synthesis of new compounds using diisopropyl chloromalonate as a building block. Finally, there is potential for the use of diisopropyl chloromalonate in the development of new materials and polymers.
Métodos De Síntesis
Diisopropyl chloromalonate is synthesized by reacting chloromethyl chloroformate with diisopropyl malonate in the presence of a base catalyst. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform. The resulting product is purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Diisopropyl chloromalonate is widely used in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The compound is also used in the synthesis of polymers and materials. In addition, diisopropyl chloromalonate is used as a reagent in the synthesis of peptides and proteins.
Propiedades
Número CAS |
195209-93-9 |
|---|---|
Nombre del producto |
Diisopropyl chloromalonate |
Fórmula molecular |
C9H15ClO4 |
Peso molecular |
222.66 g/mol |
Nombre IUPAC |
dipropan-2-yl 2-chloropropanedioate |
InChI |
InChI=1S/C9H15ClO4/c1-5(2)13-8(11)7(10)9(12)14-6(3)4/h5-7H,1-4H3 |
Clave InChI |
KQGSTSBVCSPBCN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)Cl |
SMILES canónico |
CC(C)OC(=O)C(C(=O)OC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
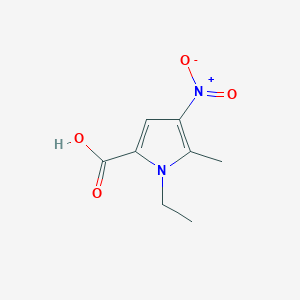
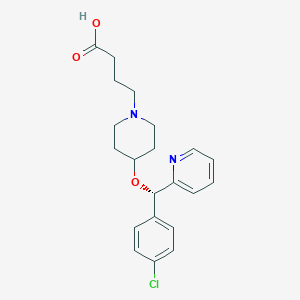
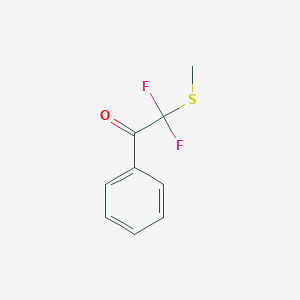
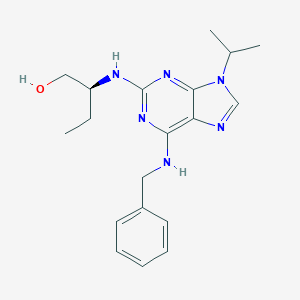
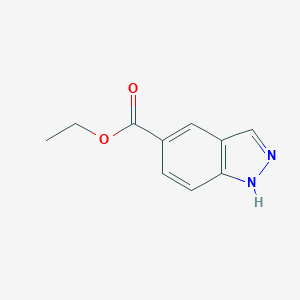
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)
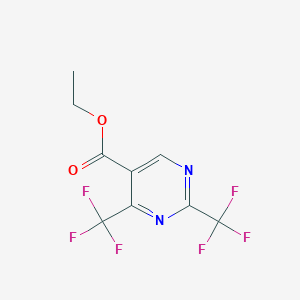
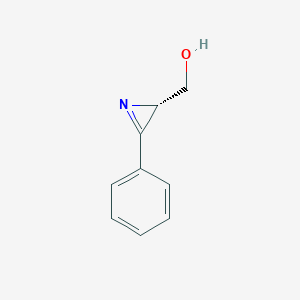
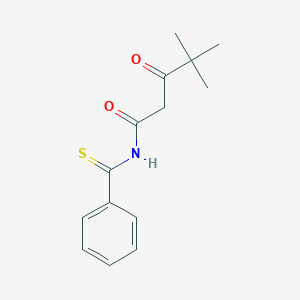

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
